molecular formula C11H11N3O B028083 6-(4-Methoxyphenyl)pyridazin-3-amine CAS No. 4776-87-8

6-(4-Methoxyphenyl)pyridazin-3-amine

Cat. No.: B028083
CAS No.: 4776-87-8
M. Wt: 201.22 g/mol
InChI Key: PCPMUYYPWJFHEQ-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Cosmetics and Sunscreens: Bemotrizinol is a key ingredient in sunscreens, providing broad-spectrum UV protection.

      Photostability Enhancer: It enhances the photostability of other UV filters in sunscreen formulations.

      Dermatology: Bemotrizinol is used to prevent skin damage caused by UV radiation.

  • Mechanism of Action

    Target of Action

    The primary target of 6-(4-Methoxyphenyl)pyridazin-3-amine is the GABA-A receptor . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel. Its endogenous ligand is gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system.

    Mode of Action

    This compound acts as a selective and competitive antagonist at the GABA-A receptor . This means it binds to the receptor without activating it, but rather, it blocks GABA from binding and exerting its inhibitory effect. This results in an overall decrease in the inhibitory activity in the central nervous system.

    Pharmacokinetics

    Its lipophilicity and water solubility suggest that it may have good bioavailability .

    Preparation Methods

    • Bemotrizinol can be synthesized through various routes. One common method involves the reaction of 4-methoxyphenol (also known as Mequinol ) with 2-ethylhexyl bromide to form the corresponding ether.
    • The resulting intermediate is then reacted with cyanuric chloride to yield Bemotrizinol.
    • Industrial production methods typically involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Bemotrizinol is stable under UV radiation and does not undergo significant degradation.
    • It does not readily participate in common chemical reactions such as oxidation, reduction, or substitution.
    • Major products formed from Bemotrizinol reactions are typically derivatives of the compound itself.
  • Comparison with Similar Compounds

    • Bemotrizinol is unique due to its dual absorption peaks and excellent photostability.
    • Similar compounds include avobenzone , octocrylene , and octinoxate .

    Properties

    IUPAC Name

    6-(4-methoxyphenyl)pyridazin-3-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PCPMUYYPWJFHEQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN=C(C=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30547973
    Record name 6-(4-Methoxyphenyl)pyridazin-3-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30547973
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    201.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    4776-87-8
    Record name 6-(4-Methoxyphenyl)pyridazin-3-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30547973
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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